Methyl 2-(methylamino)propanoate

Description

Significance in Contemporary Chemical Sciences Research

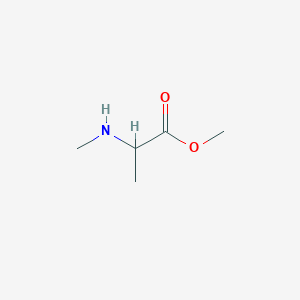

Methyl 2-(methylamino)propanoate, also known by its CAS number 52060-77-2, is a bifunctional organic compound containing both a secondary amine and a methyl ester group. This structure makes it a valuable building block in modern organic synthesis. enaminestore.com Its significance lies in its utility as a versatile intermediate for the creation of more complex molecules. The presence of two reactive sites allows for sequential and selective chemical modifications, enabling its incorporation into a wide array of molecular scaffolds. Researchers utilize this compound as a starting point or intermediate in the synthesis of pharmaceutical candidates and other specialized organic compounds.

Historical Trajectory and Evolution of Scholarly Inquiry

The study of this compound is intrinsically linked to the broader history of amino acid chemistry. The esterification of amino acids, a fundamental transformation, has been a subject of scholarly work for over a century, with the Fischer-Speier esterification being a classic example of this type of reaction. Early research focused on developing methods for protecting and activating amino acids for peptide synthesis. Esters like this compound represent simple, N-alkylated amino acid derivatives. Scholarly inquiry has evolved from fundamental synthesis and characterization to exploring the utility of such compounds as chiral synthons and precursors for novel molecular architectures in medicinal and materials science.

Delineation of Core Academic Research Areas

Academic research involving this compound is primarily concentrated in the field of synthetic organic chemistry. Key research areas include:

Intermediate Synthesis: Its primary role is as an intermediate for producing more elaborate molecules. Patents for structurally related compounds highlight their use in the synthesis of agrochemicals, such as fungicides and herbicides. google.com

Building Block for Novel Compounds: The compound serves as a foundational structure that can be elaborated upon. Its amine group can be acylated or alkylated, while the ester can be hydrolyzed, reduced, or converted to an amide, providing pathways to diverse compound libraries.

Medicinal Chemistry: While not a therapeutic agent itself, its structural motif is of interest. Analogous structures are investigated for biological activities, such as quorum sensing inhibition, suggesting that derivatives of this compound could be explored for similar applications.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(methylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(6-2)5(7)8-3/h4,6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQIUHUKRJAOTLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551212 | |

| Record name | Methyl N-methylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52060-77-2 | |

| Record name | Methyl N-methylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

Methyl 2-(methylamino)propanoate is characterized by a specific set of chemical and physical properties that dictate its behavior and applications in a laboratory setting. These properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 52060-77-2 |

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol |

| Purity | ≥95% |

Data sourced from commercially available specifications. enaminestore.com

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Methyl 2-(methylamino)propanoate

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the this compound structure. Each unique proton or group of equivalent protons generates a distinct signal (resonance) in the spectrum, characterized by its chemical shift (δ), integration (signal area), and splitting pattern (multiplicity).

The analysis of a typical ¹H-NMR spectrum allows for the unambiguous assignment of protons to the molecule's backbone and its methyl substituents. For instance, the protons of the ester methyl group (O-CH₃) appear as a singlet, as they have no adjacent protons to couple with. The N-methyl group (N-CH₃) also typically presents as a singlet, though this can sometimes be a doublet if coupling to the N-H proton occurs. The methine proton (α-CH) is coupled to the adjacent methyl group protons, resulting in a quartet. Conversely, the protons of the C-methyl group (CH-CH₃) are split by the methine proton into a doublet. The proton on the nitrogen atom (N-H) often appears as a broad singlet.

Table 1: Representative ¹H-NMR Data for this compound

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Structural Information Provided |

|---|---|---|---|

| O-CH₃ (Ester methyl) | ~3.7 | Singlet | Confirms the methyl ester functionality. |

| α-CH (Methine) | ~3.2 | Quartet | Indicates a single proton adjacent to a methyl group, confirming the propanoate backbone. |

| N-CH₃ (Amine methyl) | ~2.4 | Singlet | Confirms the N-methyl substituent. |

| CH-CH₃ (Alkyl methyl) | ~1.3 | Doublet | Confirms the methyl group at the C2 position of the propanoate backbone. |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Complementing the proton data, Carbon-13 NMR (¹³C-NMR) spectroscopy maps the carbon skeleton of the molecule. docbrown.info In a standard broadband-decoupled ¹³C-NMR spectrum, each unique carbon atom appears as a single line, providing a direct count of the non-equivalent carbons in the structure. The chemical shift of each carbon signal is highly dependent on its electronic environment, particularly its hybridization and proximity to electronegative atoms like oxygen and nitrogen. vaia.com

For this compound, distinct signals are observed for the carbonyl carbon (C=O), the methoxy (B1213986) carbon (O-CH₃), the α-carbon (CH), the N-methyl carbon (N-CH₃), and the C-methyl carbon (CH-CH₃). docbrown.infovaia.com The carbonyl carbon is the most deshielded, appearing furthest downfield due to the strong electron-withdrawing effect of the two oxygen atoms. vaia.com The carbons directly attached to oxygen and nitrogen also show significant downfield shifts. docbrown.info

Table 2: Representative ¹³C-NMR Data for this compound

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Structural Information Provided |

|---|---|---|

| C=O (Carbonyl) | ~175 | Confirms the ester functional group. vaia.com |

| α-CH | ~58 | Confirms the carbon at the chiral center, bonded to nitrogen. |

| O-CH₃ | ~52 | Confirms the ester's methoxy carbon. vaia.com |

| N-CH₃ | ~33 | Confirms the N-methyl group's carbon. |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

For unambiguous assignment, especially in more complex derivatives, two-dimensional (2D) NMR techniques are employed. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edusdsu.edu An HSQC spectrum would show a cross-peak connecting the ¹H signal of the α-CH proton to the ¹³C signal of the α-CH carbon, and similarly for all other protonated carbons, providing definitive C-H bond correlations. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). columbia.edusdsu.edu For example, an HMBC experiment would show a correlation between the protons of the O-CH₃ group and the carbonyl carbon (C=O), confirming the ester linkage. youtube.com It would also show correlations between the N-CH₃ protons and the α-carbon, and between the α-CH proton and the carbonyl carbon, piecing together the entire molecular framework. youtube.com

These advanced methods are powerful tools for confirming connectivity and resolving any structural ambiguities that may arise from one-dimensional spectra alone. youtube.comyoutube.com

In the analysis of derivatives of this compound, conflicting or ambiguous spectroscopic data can occasionally arise. This can be due to factors such as the presence of rotamers (conformational isomers), unexpected side products from a reaction, or signal overlap in complex spectra. Methodologies to resolve these conflicts include:

Varying Experimental Conditions: Changing the NMR solvent or analysis temperature can sometimes resolve overlapping signals or alter the equilibrium between conformers, simplifying the spectrum.

Advanced NMR Pulse Sequences: Employing more specialized 1D and 2D NMR experiments, such as 1D-TOCSY (Total Correlation Spectroscopy) or 1D-NOESY (Nuclear Overhauser Effect Spectroscopy), can help to isolate specific spin systems or reveal through-space proximities between protons, respectively.

Computational Chemistry: DFT (Density Functional Theory) calculations can predict NMR chemical shifts for proposed structures. researchgate.net Comparing these theoretical spectra with the experimental data can help to identify the correct isomer or structure.

Chemical Derivatization: Sometimes, converting the molecule into a different derivative with less conformational flexibility or more dispersed signals can simplify spectral interpretation. Following characterization, the derivative can be converted back to the original compound if necessary.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov When a molecule is introduced into the mass spectrometer, it is ionized, often forming a molecular ion ([M]⁺) whose m/z value corresponds to the molecular weight of the compound. For this compound, the molecular ion would be observed at an m/z corresponding to the mass of C₅H₁₁NO₂.

This molecular ion can then break apart into smaller, charged fragments. The pattern of fragmentation is often predictable and characteristic of the molecule's structure. Common fragmentation pathways for esters and amines include:

α-Cleavage: The bond adjacent to the nitrogen atom can break, leading to the loss of an alkyl radical and the formation of a stable iminium ion. miamioh.edu

Loss of the Methoxy Group: Cleavage of the ester can result in the loss of a methoxy radical (•OCH₃) to form an acylium ion [M - 31]⁺.

Loss of the Carbomethoxy Group: Fragmentation can also lead to the loss of the entire carbomethoxy group (•COOCH₃) to give an ion at [M - 59]⁺.

Analysis of these characteristic fragments helps to confirm the presence of the N-methylamino and methyl ester functional groups within the structure. nih.govmiamioh.edu

While standard mass spectrometry provides the nominal mass (to the nearest integer), High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of the exact mass of the molecular ion.

The exact mass is unique to a specific elemental formula. By comparing the experimentally measured exact mass to the theoretical exact mass calculated for the formula C₅H₁₁NO₂, one can unequivocally confirm the molecular formula of this compound. This technique is invaluable for distinguishing between compounds that have the same nominal mass but different elemental compositions (isobars). researchgate.netnih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁NO₂ |

| Theoretical Exact Mass | 117.07898 Da |

Fragment Ion Analysis for Structural Connectivity

Mass spectrometry (MS), particularly through the analysis of fragment ions, is a powerful tool for confirming the structural connectivity of this compound. In a typical electron ionization (EI) mass spectrum, the molecule undergoes fragmentation in predictable ways, allowing for its structural elucidation.

The initial ionization of the molecule would produce a molecular ion peak ([M]•+) corresponding to its molecular weight (117.15 g/mol ). The subsequent fragmentation pattern provides a unique fingerprint for the compound. While a direct spectrum for this specific compound is not widely published, the fragmentation can be predicted based on established chemical principles and data from analogous structures like N-methyl-alanine journals.co.za.

Key fragmentation pathways for this compound are expected to include:

Loss of the methoxy radical (-•OCH₃): Cleavage of the ester's C-O bond results in the loss of a methoxy radical (mass = 31), leading to the formation of a stable acylium ion at a mass-to-charge ratio (m/z) of 86.

Loss of the carbomethoxy group (-•COOCH₃): Cleavage of the C-C bond between the alpha-carbon and the carbonyl group results in the loss of the carbomethoxy group (mass = 59). This generates a prominent fragment ion at m/z 58. The high relative abundance of this ion is anticipated due to the stability of the resulting N-methylated iminium cation. This fragmentation is analogous to the loss of the carboxyl group from the parent acid, N-methyl-alanine, which also produces a strong peak at m/z 58 journals.co.za.

These characteristic fragment ions allow for the unambiguous confirmation of the compound's core structure and the connectivity of its functional groups.

Table 1: Predicted Major Fragment Ions for this compound in EI-MS

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 117 | [CH₃NHCH(CH₃)COOCH₃]•+ | [C₅H₁₁NO₂]•+ | Molecular Ion (Parent Peak) |

| 86 | [CH₃NHCH(CH₃)CO]+ | [C₄H₈NO]+ | Loss of methoxy radical (-•OCH₃) |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the chemical and chiral purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques utilized for these evaluations.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the benchmark method for determining the purity of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is typically employed, where the compound is separated on a non-polar stationary phase by a polar mobile phase.

A standard purity assessment method would involve a C18 column and a gradient elution system. The mobile phase often consists of water and an organic solvent like acetonitrile, with a small amount of an acidic modifier (e.g., formic acid or trifluoroacetic acid) to ensure sharp, symmetrical peaks by suppressing the ionization of the amine group sielc.com. Purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks.

Table 2: Representative HPLC Method Parameters for Purity Assessment

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for separation of small organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component (eluent) of the mobile phase. |

| Gradient | 5% to 95% B over 20 minutes | Gradually increases eluting strength to separate compounds with varying polarities. google.comnih.gov |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns of this dimension. sigmaaldrich.com |

| Detector | UV at 210 nm or ELSD/CAD | Detection of the analyte. The ester carbonyl provides weak UV absorbance; Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) offer more universal detection. |

Chiral HPLC for Enantiomeric Purity and Resolution Studies

As this compound possesses a chiral center at the alpha-carbon, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they may exhibit different biological activities. Chiral HPLC is the most effective method for this purpose, relying on a chiral stationary phase (CSP) to selectively interact with each enantiomer, leading to different retention times csfarmacie.cznih.gov.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad enantiorecognition capabilities windows.netnih.gov. Method development typically involves screening a variety of these columns under different mobile phase conditions (normal-phase, reversed-phase, or polar organic) to achieve baseline separation of the enantiomers windows.net. The enantiomeric excess (e.e.) can then be calculated from the relative peak areas of the two enantiomers.

Table 3: Example Chiral HPLC Method Parameters for Enantiomeric Resolution

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Polysaccharide-based CSP (e.g., Lux® Cellulose-2 or Chiralpak® AD-H) | Stationary phase with chiral selectors to enable differential interaction with enantiomers. windows.netnih.gov |

| Mode | Normal Phase | Often provides better selectivity for this class of compounds on polysaccharide CSPs. |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v) | The non-polar/polar solvent mixture elutes the compounds, while the amine additive improves peak shape. |

| Flow Rate | 0.8 - 1.0 mL/min | Optimized for resolution and analysis time. sigmaaldrich.comnih.gov |

| Temperature | 20-25 °C | Temperature can affect chiral recognition and is typically controlled. nih.gov |

| Detector | UV at 210 nm | Detection of the separated enantiomers. |

Gas Chromatography-Mass Spectrometry (GC-MS) in Trace Analysis

GC-MS is a highly sensitive and specific technique used to identify and quantify trace-level impurities in a sample gcms.czaidic.it. For a compound like this compound, GC-MS is particularly useful for detecting volatile or semi-volatile by-products from its synthesis.

Due to the polar nature of the amine and ester groups, direct analysis can sometimes result in poor peak shape or thermal degradation. In such cases, derivatization may be employed to convert the analyte into a more volatile and thermally stable form google.comnih.gov. The sample is then injected into the gas chromatograph, where impurities are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which acts as a highly specific detector, providing mass information that confirms the identity of the impurities. For quantitative trace analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) mode, which offers significantly enhanced sensitivity by only monitoring for specific ions characteristic of the target impurities nih.gov.

Complementary Spectroscopic Methods in this compound Research

While mass spectrometry provides structural information based on fragmentation, other spectroscopic methods offer complementary data, particularly regarding the functional groups present in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), causing specific bond vibrations (stretching or bending). The IR spectrum of this compound would display a distinct set of absorption bands confirming its key structural features.

The spectrum is expected to show characteristic absorptions for the secondary amine (N-H bond), the ester group (C=O and C-O bonds), and the alkyl framework (C-H bonds) libretexts.orgresearchgate.net.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 | Weak to Medium |

| Alkyl C-H | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Ester Carbonyl | C=O Stretch | 1735 - 1750 | Strong, Sharp |

| Ester C-O | C-O Stretch | 1150 - 1250 | Strong |

This combination of absorption bands provides corroborating evidence for the compound's identity, complementing the data obtained from mass spectrometry and chromatography.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aliphatic amino acid esters like this compound, the primary chromophore is the ester carbonyl group (-C=O).

Aliphatic esters typically exhibit a weak n → π* transition at around 205-215 nm and a stronger π → π* transition at shorter wavelengths, usually below 200 nm. In the case of this compound, the presence of the nitrogen atom in the methylamino group can influence these transitions. The non-bonding electrons on the nitrogen atom can participate in electronic transitions, potentially leading to shifts in the absorption maxima or the appearance of new bands compared to simple alkyl esters.

While specific experimental UV-Vis spectra for this compound are not extensively documented in publicly available literature, theoretical studies based on quantum chemical calculations can predict the electronic transitions. nih.gov Computational models, such as those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in assigning the observed absorption bands to specific electronic transitions, thereby elucidating the electronic structure of the molecule. nih.gov For instance, theoretical calculations on similar amino acid esters have shown that the position and intensity of the UV absorption peaks are sensitive to the solvent environment and the molecule's conformation. nih.govnih.gov

Table 1: Predicted UV-Vis Spectroscopic Data for this compound

| Transition | Predicted Wavelength (λ_max) | Molar Absorptivity (ε) |

| n → π | ~210 nm | Low |

| π → π | < 200 nm | High |

The study of analogous compounds, such as N-acetyl amino acid ethyl esters, has demonstrated that the local microenvironment significantly affects the UV absorption spectra. nih.gov These studies utilize second-derivative UV spectroscopy to resolve overlapping bands and detect subtle conformational changes. nih.gov Such approaches could be applied to this compound to investigate its conformational dynamics in solution.

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Analysis

Circular Dichroism (CD) spectroscopy is an essential tool for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional structure and absolute configuration of a molecule. wikipedia.org Since this compound possesses a chiral center at the α-carbon, it is CD active.

The CD spectrum of a chiral molecule is highly sensitive to its conformation. For flexible molecules like this compound, the observed CD spectrum is a population-weighted average of the spectra of all contributing conformers in solution. Computational analysis has revealed that the most stable conformations of this compound are influenced by intramolecular interactions, specifically between the nitrogen lone pair and the carbonyl group.

The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores and the chiral center. For this compound, the ester carbonyl group acts as the primary chromophore. The n → π* transition of the carbonyl group, which is weak in the UV-Vis spectrum, often gives rise to a distinct Cotton effect in the CD spectrum.

Table 2: Theoretical Chiroptical Data for this compound

| Transition | Wavelength Range (nm) | Sign of Cotton Effect (for R-enantiomer) |

| n → π | 210 - 230 | Positive |

| π → π | < 200 | Negative |

Note: The signs of the Cotton effects are based on theoretical predictions for the (R)-enantiomer and may vary depending on the specific conformation and solvent.

The absolute configuration of this compound can be determined by comparing its experimental CD spectrum with theoretically calculated spectra for the (R) and (S) enantiomers. nih.gov Density Functional Theory (DFT) calculations are commonly employed to predict the CD spectra of different conformers, and a Boltzmann-weighted average is then compared with the experimental data. researchgate.netmdpi.com This approach has been successfully used to determine the absolute configuration of other chiral amino acid esters. nih.gov

Furthermore, Vibrational Circular Dichroism (VCD), which measures circular dichroism in the infrared region, can provide even more detailed structural information. wikipedia.orgbruker.com VCD is particularly sensitive to the stereochemistry and conformational flexibility of molecules and can be a powerful complementary technique to electronic CD for the complete stereochemical assignment of this compound. wikipedia.orgnih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the geometric and electronic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov One of the most common approaches is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov This is often paired with a basis set like 6-31G, which provides a good balance between computational cost and accuracy for organic molecules. reddit.com

This level of theory is used to optimize the molecular geometry, determining the most stable conformation of Methyl 2-(methylamino)propanoate. From this optimized structure, various thermochemical parameters such as electronic energy, enthalpy, and free energy can be calculated. researchgate.net DFT calculations are also employed to determine vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure. epstem.net For small organic molecules, the B3LYP/6-31G approach is considered a reliable standard for obtaining ground-state properties. reddit.com

| Parameter | Description | Relevance |

|---|---|---|

| Geometry Optimization | Finds the lowest energy arrangement of atoms in the molecule. | Provides the most stable 3D structure for further calculations. |

| Thermochemical Analysis | Calculates properties like electronic energy, enthalpy, and Gibbs free energy. researchgate.net | Determines the thermodynamic stability of the molecule. |

| Vibrational Frequencies | Predicts the frequencies of molecular vibrations. epstem.net | Allows for comparison with experimental IR and Raman spectra for structural validation. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. aimspress.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net

For this compound, the HOMO would likely be localized on the nitrogen atom of the amino group and the oxygen atoms of the ester group, which have lone pairs of electrons. The LUMO would be associated with the antibonding orbitals, particularly around the carbonyl group (C=O). The calculated energy gap provides a quantitative measure of its reactivity, which is crucial for predicting how it will interact with other molecules. aimspress.com

| Orbital | Description | Chemical Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that contains electrons. aimspress.com | Represents the ability to donate electrons (nucleophilicity). youtube.com The site of electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is empty of electrons. youtube.com | Represents the ability to accept electrons (electrophilicity). youtube.com The site of nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. aimspress.com | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.netaimspress.com |

A molecule's dipole moment is correlated with its reactivity and physical properties. A high dipole moment suggests that the molecule is polar, which influences its solubility in polar solvents and its ability to participate in dipole-dipole interactions. In the context of reactivity, a significant dipole moment can enhance interactions with polar reagents or the active sites of enzymes, which are often polar environments. For this compound, the presence of the amine and ester functional groups is expected to result in a notable dipole moment, contributing to its chemical behavior. researchgate.net

Molecular Modeling and Docking Studies for Biological Interactions

To explore the potential of this compound as a biologically active agent, molecular modeling techniques are employed. These methods simulate the interaction between the small molecule (ligand) and a biological target, typically a protein.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.gov This in silico analysis helps to understand the binding mode and affinity of the ligand. The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding free energy. nih.gov

For this compound, a docking study would involve:

Obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB).

Defining the binding site or active site of the protein.

Docking the 3D structure of this compound into this site.

Analyzing the resulting poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

These studies can predict whether the compound is likely to be an inhibitor or activator of a particular enzyme and can guide the design of more potent analogs. nih.gov

Pharmacophore modeling is another crucial tool in drug discovery. mdpi.com A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. mdpi.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers.

There are two main approaches to pharmacophore modeling:

Ligand-based modeling : Used when the structure of the target protein is unknown. It involves aligning a set of active molecules and extracting their common chemical features. mdpi.com

Structure-based modeling : Used when the 3D structure of the protein target is known. The model is derived from the key interactions observed between the protein and a known ligand.

For this compound, its structure contains a hydrogen bond donor (the N-H group), hydrogen bond acceptors (the C=O and O-CH3 oxygens), and hydrophobic regions (the methyl groups). A pharmacophore model could be developed based on these features to screen virtual libraries for other compounds with a similar arrangement of features, potentially leading to the discovery of new ligands for a specific biological target. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound, as with other N-methylated amino acid derivatives, is a critical determinant of its physical and biological properties. Conformational analysis, through computational methods, reveals the molecule's preferred three-dimensional arrangements. N-methylation, the substitution of a hydrogen atom with a methyl group on the nitrogen of the amino group, significantly influences the molecule's conformational flexibility. nih.govresearchgate.net This modification introduces steric constraints that can limit the range of accessible conformations compared to its non-methylated counterpart.

Molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior of this compound in various environments, such as in aqueous solution. These simulations can track the movements of each atom over time, offering insights into the stability of different conformers and the transitions between them. For N-methylated peptides, studies have shown that the presence of the N-methyl group can disrupt typical secondary structures like helices by removing the amide proton's ability to act as a hydrogen bond donor. researchgate.net In the case of a single amino acid ester like this compound, MD simulations would likely show a preference for folded or extended structures stabilized by intramolecular interactions, such as a hydrogen bond between the carbonyl oxygen and the amino group's hydrogen. The balance of these non-covalent interactions, alongside steric effects from the methyl groups, governs the conformational equilibrium. nih.gov

A theoretical study on N-methylated amino acid derivatives indicated that N-methylation leads to an increase in lipophilicity and aqueous solubility. rsc.org Quantum chemical calculations using density functional theory (DFT) are often employed to determine the relative energies of different conformers, helping to identify the most stable, low-energy structures. rsc.org For this compound, these calculations would likely focus on the rotational barriers around the C-C and C-N bonds to map out the potential energy surface.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of a compound with its biological activity. researchgate.net For this compound, QSAR models could be developed to predict its potential biological effects based on its molecular descriptors. These descriptors are numerical values that quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity.

The development of a QSAR model for a series of compounds including this compound would involve several steps. First, a dataset of structurally related molecules with known biological activities would be compiled. Then, for each molecule, a set of molecular descriptors would be calculated. These can include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Physicochemical descriptors: Such as logP (a measure of lipophilicity) and polar surface area.

Electronic descriptors: Related to the distribution of electrons in the molecule.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity. researchgate.net The resulting QSAR model can then be used to predict the activity of new or untested compounds like this compound. For instance, QSAR studies have been successfully applied to predict the anti-HIV activity of amino acid ester derivatives and the binding affinity of various compounds to transporters. nih.govnih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction using Computational Models

Computational models are invaluable tools for the early assessment of a compound's ADMET properties, which are crucial for determining its potential as a therapeutic agent. nih.gov For this compound, various in silico tools can predict its pharmacokinetic and toxicity profiles. These predictions are often based on the compound's structural similarity to molecules with known ADMET properties and on established rules like Lipinski's Rule of Five. researchgate.net

Absorption: This refers to the compound's ability to enter the bloodstream. Key parameters include intestinal absorption and cell permeability (often predicted using models like Caco-2 permeability). For small molecules like this compound, good absorption is often predicted if they adhere to Lipinski's Rule of Five, which sets limits on molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.net

Distribution: This describes how a compound spreads throughout the body. Important factors include plasma protein binding and the ability to cross the blood-brain barrier. Computational models can predict these based on the molecule's physicochemical properties.

Metabolism: This involves the chemical modification of the compound by the body, primarily by cytochrome P450 (CYP) enzymes. In silico models can predict which CYP isoforms are likely to metabolize this compound and whether it might inhibit any of these enzymes, which could lead to drug-drug interactions.

Excretion: This is the removal of the compound and its metabolites from the body. Predictions often focus on renal clearance.

Toxicity: Computational models can screen for potential toxicity, including carcinogenicity, mutagenicity, and cardiotoxicity (e.g., hERG inhibition). researchgate.net

The following table presents a hypothetical ADMET profile for this compound based on computational predictions for structurally similar small molecules.

| ADMET Property | Predicted Value/Classification | Description |

|---|---|---|

| Molecular Weight | 117.15 g/mol | The mass of one mole of the compound. |

| logP (Lipophilicity) | -0.4 | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. |

| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms (N, O). |

| Hydrogen Bond Acceptors | 3 | The number of electronegative atoms (N, O) with lone pairs. |

| Lipinski's Rule of Five | No violations | A rule of thumb to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug in humans. |

| Aqueous Solubility | High | The likelihood of the compound dissolving in water. |

| Intestinal Absorption | High | The predicted percentage of the compound absorbed through the human intestine. |

| Blood-Brain Barrier Permeability | Low | The ability of the compound to cross the blood-brain barrier. |

| CYP450 Inhibition | Likely non-inhibitor of major isoforms | The potential to inhibit key metabolic enzymes. |

| hERG Inhibition | Low risk | The potential to block the hERG potassium channel, which can lead to cardiotoxicity. |

| Ames Mutagenicity | Low probability | The likelihood of the compound causing DNA mutations. |

Applications in Organic Synthesis and Medicinal Chemistry

Methyl 2-(methylamino)propanoate as a Versatile Building Block in Complex Organic Synthesis

The utility of this compound as a synthetic intermediate is well-established. Organic intermediates are crucial elements in chemical manufacturing, acting as the foundational pieces for constructing more elaborate compounds. alibaba.com Molecules like this compound are prized for their ability to provide essential structural motifs, which can be elaborated upon to create a wide range of target molecules, particularly in the pharmaceutical and agrochemical industries. alibaba.comalibaba.com The presence of both a nucleophilic amine and an electrophilic ester group within the same molecule makes it a potent tool for synthetic chemists.

Synthesis of Substituted Amino Acid Derivatives

This compound is an N-methylated amino acid ester, a class of compounds that serve as important building blocks. alibaba.com The secondary amine can be further functionalized through reactions like alkylation or acylation, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This dual reactivity allows for the creation of a diverse library of substituted amino acid derivatives. For instance, N-methylated amino acids are frequently used in the development of new drugs, with applications in fields such as neurology and oncology research. alibaba.com The modification of the basic amino acid structure can lead to compounds with enhanced biological activity or improved pharmacokinetic properties.

Incorporation into Peptidomimetic Structures

A key application of N-methylated amino acids, including this compound, is in the synthesis of peptidomimetics. alibaba.com These are compounds designed to mimic the structure and function of natural peptides but are modified to improve properties like stability against enzymatic degradation and bioavailability. The N-methyl group, a defining feature of this building block, imparts steric hindrance and rigidity to the peptide backbone. alibaba.com This modification can influence the compound's conformation and biological activity, making it a point of significant interest in pharmaceutical research for developing novel therapeutics for conditions such as cancer and bacterial infections. alibaba.com

Precursor for Advanced Heterocyclic Compounds

The bifunctional nature of this compound makes it an ideal precursor for synthesizing heterocyclic compounds, which are ring structures containing atoms of at least two different elements. These structures are integral to the development of complex drugs. alibaba.com The amine and ester functionalities can participate in intramolecular or intermolecular cyclization reactions to form a variety of heterocyclic scaffolds. For example, through condensation reactions with other suitable reagents, it can be used to construct rings like piperazinones or benzodiazepines, which are common motifs in medicinally active compounds. The ability to form these complex structures makes it a valuable intermediate in chemical production. alibaba.com

Reagent Functionality in Diverse Synthetic Transformations

The reactivity of this compound is governed by its two primary functional groups: the secondary amine and the methyl ester. This allows it to participate in a wide range of chemical reactions, acting as a versatile reagent. alibaba.com The amine group typically acts as a nucleophile, while the ester's carbonyl carbon is electrophilic. In certain reactions, it may be necessary to use protecting groups to temporarily mask one of the reactive sites to achieve selective transformation at the other.

Role in Oxidation and Reduction Methodologies

The functional groups of this compound can undergo both oxidation and reduction. The secondary amine can be oxidized to various products, such as nitrones or hydroxylamines, depending on the oxidizing agent and reaction conditions. The ester group is susceptible to reduction, typically using hydride reagents like lithium aluminum hydride. This reaction would convert the ester into a primary alcohol, yielding the corresponding amino alcohol, N-methylalaninol. This transformation is a common strategy in organic synthesis to access chiral amino alcohols, which are themselves valuable synthetic intermediates.

Participation in Substitution Reactions

This compound readily participates in substitution reactions at both its key functional groups.

At the Carbonyl Group: The methyl ester can undergo nucleophilic acyl substitution. For example, reaction with an amine (ammonolysis) or a primary/secondary amine (aminolysis) can convert the ester into a primary, secondary, or tertiary amide, respectively. This is a fundamental transformation for building peptide bonds or introducing amide functionality into a molecule.

At the Nitrogen Atom: The secondary amine is nucleophilic and can undergo substitution reactions with various electrophiles. It can be acylated by reacting with acyl chlorides or anhydrides to form amides. It can also be alkylated using alkyl halides, a reaction that can be used to introduce further diversity and create tertiary amines or even quaternary ammonium (B1175870) salts.

Amidation and Esterification Processes in Derivative Synthesis

The structure of this compound, featuring both a nucleophilic secondary amine and an electrophilic ester carbonyl group, allows it to be a versatile starting material for the synthesis of a variety of derivatives through amidation and esterification (or transesterification) reactions. These transformations enable the modification of the molecule's properties for specific applications.

Amidation: The secondary amine group of this compound can react with acylating agents, such as acyl chlorides or carboxylic acids activated with coupling reagents, to form amides. This process, known as N-acylation, attaches a new acyl group to the nitrogen atom. For instance, the reaction with a specific acyl chloride would yield the corresponding N-acyl-N-methylalanine methyl ester. This type of modification is crucial in medicinal chemistry, as N-methylation of peptides can enhance their pharmacological properties, including metabolic stability and cell permeability. nih.gov A study on N-acyl alanine (B10760859) methyl esters (NAMEs) involved the amide coupling of a protected L-alanine methyl ester with palmitoleic acid to yield the corresponding deuterated N-palmitoleoyl-L-alanine methyl ester, a process that highlights the general reactivity of the amino group in alanine esters for amide bond formation. nih.gov While direct amidation of the secondary amine in this compound follows standard organic synthesis protocols, the ester group can also undergo aminolysis. The direct synthesis of primary amides from methyl esters using methanolic ammonia (B1221849) has been explored, demonstrating a pathway to convert the ester into a primary amide. rsc.org

Esterification (Transesterification): The methyl ester group of this compound can be converted to other esters through a process called transesterification. This reaction involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with a higher-boiling alcohol like benzyl (B1604629) alcohol would lead to the formation of Benzyl 2-(methylamino)propanoate, with methanol (B129727) as a byproduct. This process is often driven to completion by removing the lower-boiling alcohol (methanol) from the reaction mixture. Transesterification is a common strategy to modify the properties of an ester, such as its solubility or reactivity, or to attach the amino acid moiety to a more complex molecular scaffold. ijastnet.com While specific documented examples for this compound are not abundant in readily available literature, the principles of transesterification are well-established for methyl esters. researchgate.net

The reactivity of both functional groups allows for the synthesis of a diverse library of derivatives from this single starting material, making it a valuable building block in synthetic chemistry.

Exploration as Chiral Auxiliary and in Catalysis Research

The chiral nature of this compound, which can exist as two enantiomers, (R)- and (S)-Methyl 2-(methylamino)propanoate, opens up possibilities for its use in asymmetric synthesis and catalysis.

Chiral Auxiliary: A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed. The enantiomerically pure forms of this compound, derived from N-methyl-D-alanine or N-methyl-L-alanine, have the structural features necessary to act as chiral auxiliaries. For instance, an enantiopure N-acyl derivative of this compound could be used to direct the stereoselective alkylation at the α-carbon. Research into similar systems, such as those using chiral alanine-derived dianions with auxiliaries like (−)-8-phenylmenthol, has shown high diastereoselectivity in alkylation reactions, providing a route to enantiomerically enriched α-methyl amino acids. nih.gov Although specific, widely-cited examples of this compound serving this role are not prevalent, its structural similarity to other successful chiral auxili derived from amino acids suggests its potential in this area. wikipedia.org The development of such applications is a continuing area of research in asymmetric synthesis. nih.gov

Catalysis Research: The field of organocatalysis, where small organic molecules are used to catalyze chemical reactions, has grown significantly. Amino acids and their simple derivatives are often explored as catalysts. Proline, a secondary amino acid, is a well-known organocatalyst for various asymmetric transformations. Given that this compound is a derivative of a secondary amino acid, it or its derivatives could potentially exhibit catalytic activity. For example, the secondary amine could participate in enamine or iminium ion catalysis. While direct catalytic applications of this compound are not extensively documented, the broader class of N-alkylated amino acid esters is studied for its catalytic potential. The direct, base-free N-alkylation of α-amino acid esters using alcohols, catalyzed by ruthenium complexes, highlights the importance and synthesis of such N-alkylated derivatives which are key building blocks. nih.gov Further research could explore the catalytic capabilities of this compound and its derivatives in various organic reactions.

Biological and Enzymatic Interactions

Research into Enzyme-Substrate Interactions

Methyl 2-(methylamino)propanoate is known to participate in enzyme-substrate interactions, which forms the basis of its biological effects. The compound's ability to act as a substrate or mimic natural substrates allows it to engage with the active sites of enzymes, thereby influencing their activity. The ester group can be hydrolyzed, releasing the more active 2-methyl-3-(methylamino)propanoic acid, which can then enter and affect various biochemical pathways. This interaction with enzymatic systems is highlighted by its documented use in reducing the enzymic browning of fresh-cut taro, indicating an ability to engage with oxidative enzymes in plant tissues.

As a propanoate derivative, this compound has the potential to influence propanoate metabolism. nih.govnih.govcreative-proteomics.com This metabolic pathway is crucial as it processes propionic acid, which is converted into propionyl-CoA. creative-proteomics.com Propionyl-CoA can then enter the citric acid cycle after a series of enzymatic conversions, including its transformation into D-methylmalonyl-CoA and subsequently L-methylmalonyl-CoA, which is then converted to succinyl-CoA. creative-proteomics.com Dysregulation of propanoate metabolism is linked to various metabolic diseases. nih.govcreative-proteomics.com While the compound can participate in biochemical pathways, specific studies detailing its direct modulation of the propanoate metabolic pathway are not extensively documented in the available research.

The interaction of this compound with enzymes suggests an influence on enzyme kinetics. By binding to an enzyme, the compound can affect the rate at which the enzyme catalyzes its reaction. The nature of this influence—whether it increases or decreases the reaction rate—depends on the specific enzyme and the mode of interaction. However, detailed kinetic studies quantifying the specific effects of this compound on various enzymes are not specified in the currently available literature. General principles of enzyme kinetics indicate that such interactions can alter the enzyme's affinity for its substrate (Km) or the maximum reaction velocity (Vmax).

Receptor Activity Modulation Research

Research into the specific modulation of receptor activity by this compound is not extensively detailed in publicly available scientific literature. While related compounds, such as N-methyl-L-alanine, have been investigated for their roles in neurotransmission and their ability to modulate neurotransmitter receptors, specific data on the receptor binding profile and modulatory effects of its methyl ester, this compound, remains limited.

General research into similar N-methylated amino acid derivatives suggests that the addition of a methyl group can influence the compound's steric and electronic properties, potentially affecting its interaction with biological receptors. However, without specific studies on this compound, any discussion on its receptor activity would be speculative. Further research and dedicated studies are required to elucidate the specific receptor interactions and potential pharmacological effects of this compound.

Antimicrobial Efficacy Investigations of this compound

Comprehensive investigations into the antimicrobial efficacy of this compound are not readily found in the current body of scientific research. While there is a broad interest in identifying novel antimicrobial agents, specific data regarding the activity of this compound against various microbial strains is scarce.

Detailed studies and specific data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against gram-positive bacterial strains are not available in the reviewed scientific literature. Therefore, no specific claims can be made about its efficacy against bacteria such as Staphylococcus aureus or Bacillus subtilis.

Similarly, there is a lack of specific research data on the activity of this compound against gram-negative bacterial strains. Investigations that would provide MIC values or other measures of efficacy against bacteria like Escherichia coli or Pseudomonas aeruginosa have not been identified in public scientific databases.

There is no significant evidence from scientific studies to suggest that this compound possesses antifungal properties. The mechanisms by which it might interact with fungal cells or inhibit their growth have not been a subject of detailed investigation in the available literature.

Advanced Derivatives and Their Research Applications

Synthesis and Characterization of Novel Methyl 2-(methylamino)propanoate Derivatives

The synthesis of novel derivatives of this compound often involves multi-step chemical reactions to modify the core structure. A notable example is the synthesis of Methyl 2-(2-(5-bromo benzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate (MBIP), a complex derivative designed for specific biological targeting. The synthesis of MBIP was achieved through an amidation reaction between 2-(5-bromo-benzoxazolone)acetic acid and tryptophan methyl ester hydrochloride, yielding the final product at 62%. rsc.org

Similarly, other research endeavors have focused on creating derivatives by reacting various aromatic amines with pyruvic acid in ethanol, leading to the formation of new 2-methylquinoline-4-carboxylic acid derivatives. This method has been shown to be regioselective, with the ring closure occurring at the position with less steric hindrance. The order in which the reactants are mixed has been identified as a critical factor in determining the final product.

Characterization of these newly synthesized compounds is a crucial step to confirm their structure and purity. A suite of spectroscopic techniques is typically employed for this purpose. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. For instance, in the characterization of 2-methyl-4-styrylquinoline derivatives, the absence of signals from the amino group's hydrogen atoms and the carbonyl group's carbon atom, which were present in the precursors, confirmed the successful formation of the quinoline (B57606) scaffold. nih.gov New signals corresponding to the C-3, C-2, and C-4 atoms of the quinoline ring provided further structural confirmation. nih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound, further verifying its identity.

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. For example, in the synthesis of 2-methyl-4-styrylquinoline derivatives, characteristic peaks for C=N, C=C (vinyl), and C=C (aromatic) bonds were observed. nih.gov

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the molecule. nih.gov

Purification of the synthesized derivatives is essential to remove any unreacted starting materials or byproducts. Column chromatography and high-performance liquid chromatography (HPLC) are commonly used techniques to achieve high purity, often exceeding 97%. rsc.org

Derivatives in Drug Discovery and Development Research

The unique structural features of this compound derivatives make them attractive candidates for drug discovery and development. Researchers are exploring their potential as therapeutic agents for a variety of diseases.

Development of Therapeutic Modulators for Specific Biological Targets

Derivatives of this compound are being investigated as modulators of various biological targets. For instance, certain N-substituted-methyl-2-benzamido-3-(tritylthio)-propanoate derivatives have been evaluated for their ability to inhibit papain, a cysteine-like protease. researchgate.net The inhibitory activity of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values. The development of new protease inhibitors is a significant area of research for creating active therapies against diseases caused by pathogenic microorganisms that depend on proteases for their replication and survival. researchgate.net

| Derivative | Target | Activity (IC50 in µM) |

| N-substituted-methyl-2-benzamido-3-(tritylthio)-propanoate derivatives | Papain (cysteine-like protease) | 25-70 |

This table showcases the inhibitory activity of a class of this compound derivatives against a specific biological target.

Design of Ligands for Translocator Protein (TSPO) Targeting

The translocator protein (TSPO) is a promising target for the diagnosis and treatment of neuroinflammatory conditions and other diseases. rsc.orgnih.gov Scientists have designed and synthesized this compound derivatives to act as ligands for TSPO. rsc.org One such example is the previously mentioned MBIP, which was designed based on pharmacophore modeling of known TSPO ligands. rsc.org Computational docking studies validated its potential for TSPO binding. rsc.org The affinity of these ligands for TSPO is a critical parameter in their development as imaging agents for techniques like Single Photon Emission Computed Tomography (SPECT). rsc.org

| Derivative | Target | Binding Affinity/Evaluation |

| Methyl-2-(2-(5-bromo benzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate (MBIP) | Translocator Protein (TSPO) | Comparable Glide Gscore to known ligands (PK11195, PBR28, FGIN-127) |

This table highlights a specific derivative designed as a TSPO ligand and its evaluated binding potential.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and observing the effect on its activity, researchers can identify the key molecular features responsible for the desired pharmacological effect.

For quinoline derivatives, which can be synthesized from precursors related to this compound, QSAR studies have been employed to understand their antifungal activities. neliti.com These studies have revealed that the lipophilicity of the molecule, often represented by the logarithm of the partition coefficient (cLogP), plays a significant role in its biological activity. neliti.com By establishing a quantitative correlation between structural features and activity, QSAR models can predict the potency of new, unsynthesized molecules, thereby prioritizing synthetic efforts. neliti.comwalisongo.ac.id

Derivatives in Corrosion Inhibition Research

Beyond their biomedical applications, derivatives of this compound are also being explored for their potential in materials science, specifically as corrosion inhibitors. Corrosion is a major issue in many industries, leading to significant economic losses. aspur.rs

Investigation of Corrosion Inhibition Mechanisms

Amino acids and their ester derivatives are recognized as effective and environmentally friendly corrosion inhibitors for various metals and alloys in acidic and neutral environments. jetir.orgresearchgate.net The inhibitory action of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. aspur.rsjetir.org

The adsorption process can occur through the nitrogen atom of the amino group and the oxygen atoms of the carboxyl group, which coordinate with the metal atoms. jetir.org This interaction can be classified as either physisorption (electrostatic interaction) or chemisorption (involving charge sharing or transfer). jetir.org The effectiveness of the inhibition is influenced by the concentration of the inhibitor, the temperature, and the nature of the corrosive medium. aspur.rsresearchgate.net

Research on compounds with similar functional groups, such as 2-methyl-4-propyl-1,3-oxathiane (B1203451) (MPO), has shown significant inhibition efficiency for mild steel in hydrochloric acid solutions. aspur.rs Weight loss measurements and electrochemical techniques are employed to evaluate the performance of these inhibitors. aspur.rs The inhibition efficiency of MPO was found to increase with concentration and temperature, reaching up to 92.9% under specific conditions. aspur.rs Quantum chemical calculations using Density Functional Theory (DFT) can further elucidate the molecular interactions between the inhibitor and the metal surface, providing insights into the inhibition mechanism. aspur.rs

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) |

| 2-methyl-4-propyl-1,3-oxathiane (MPO) | Mild Steel | HCl | 87.6 - 92.9 |

| Prop-2-yn-1-ol, methyloxirane | Mild Steel | 18.5% HCl | up to 91 |

This table presents the corrosion inhibition efficiency of related compounds, demonstrating the potential of this class of molecules in materials protection.

Adsorption Isotherm Models for Surface Interaction Analysis

The interaction of chemical compounds with surfaces is a critical area of study in materials science and physical chemistry. For derivatives of this compound, understanding their adsorption behavior on various substrates is essential for applications such as chromatography, catalysis, and surface modification. Adsorption isotherm models are mathematical formulas that describe the equilibrium relationship between the amount of a substance adsorbed onto a surface and its concentration in the surrounding medium at a constant temperature.

Several models are commonly employed to analyze adsorption data, each based on different assumptions about the adsorbent surface and the adsorption mechanism. While specific studies on this compound derivatives are not extensively documented in public literature, the following established models would be applicable for analyzing their surface interactions.

Langmuir Isotherm: This model assumes that adsorption occurs at specific, homogeneous sites on the surface, forming a monolayer. It also presumes that there are no interactions between the adsorbed molecules. The Langmuir model is one of the most fundamental and widely used isotherms.

Freundlich Isotherm: Unlike the Langmuir model, the Freundlich isotherm is an empirical model that can be applied to multilayer adsorption on heterogeneous surfaces. It suggests that the adsorption energy is not uniform across the surface.

Temkin Isotherm: This model takes into account the interactions between the adsorbate and the adsorbent. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions.

Dubinin-Radushkevich Isotherm: This model is more general than the Langmuir isotherm as it does not assume a homogeneous surface or constant adsorption potential. It is often used to distinguish between physical and chemical adsorption processes by calculating the mean free energy of adsorption.

Table 1: Comparison of Common Adsorption Isotherm Models

| Model | Key Assumptions | Application |

|---|---|---|

| Langmuir | Monolayer adsorption on a homogeneous surface with a finite number of identical sites. researchgate.net | Describes monolayer adsorption processes. |

| Freundlich | Multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat. researchgate.net | Empirical model for heterogeneous systems. |

| Temkin | Considers adsorbate-adsorbent interactions; heat of adsorption decreases linearly with surface coverage. | Describes systems where adsorbate-adsorbent interactions are significant. |

| Dubinin-Radushkevich | Does not assume a homogeneous surface or constant sorption potential; based on the Polanyi potential theory. nih.gov | Used for heterogeneous systems and to determine the nature of adsorption (physical vs. chemical). nih.govnih.gov |

Other Specialized Academic Research Applications of this compound Derivatives

The unique chemical structure of this compound, featuring an amino group, an ester, and a chiral center, makes its derivatives versatile scaffolds for the synthesis of a wide range of molecules with potential applications in various research fields.

In the field of agrochemical research, the development of new and effective pesticides and herbicides is crucial for modern agriculture. This compound and its derivatives can serve as valuable intermediates in the synthesis of more complex, biologically active molecules. The presence of reactive functional groups—the amino and ester moieties—allows for a variety of chemical modifications.

The propanoate structure is a component of various polymers. For instance, poly(methyl methacrylate) (PMMA), a widely used transparent thermoplastic, is produced through the polymerization of methyl 2-methylpropenoate. essentialchemicalindustry.org This highlights the potential of acrylate (B77674) and propanoate derivatives in polymer chemistry.

Derivatives of this compound could be explored for the synthesis of novel functional polymers. The secondary amine group provides a site for modification, allowing for the introduction of polymerizable groups or other functionalities that could impart specific properties to the resulting material. For example, a derivative, ethyl 2-methyl-2-(methyltellanyl)propanoate, has been noted for its use in controlled radical polymerization, a technique for creating well-defined polymers. tcichemicals.com This suggests that with appropriate modifications, derivatives of this compound could also serve as building blocks in advanced materials science research, potentially leading to new polymers with applications in coatings, biomedical devices, or specialty plastics.

The search for new herbicides with novel modes of action is driven by the need to manage herbicide-resistant weeds. Natural products and their synthetic analogs are a significant source of inspiration for new herbicidal compounds. Amino acid derivatives have been a particularly fruitful area of investigation.

Research into compounds structurally related to this compound has revealed significant herbicidal potential. For example, a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates have been synthesized and shown to be effective inhibitors of photosystem II (PSII) electron transport, a key process in photosynthesis. nih.gov Some of these compounds demonstrated excellent herbicidal activity at low application rates. nih.gov

Furthermore, studies on aryloxyphenoxypropionates (APPs), a class of herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme, have shown that derivatives with a methyl propanoate structure can be highly effective. researchgate.net Research on amino acid-derived 3-acyltetramic acids also indicates that modifying the amino acid scaffold can lead to potent herbicidal compounds. nih.gov These findings suggest that derivatives of this compound are promising candidates for future herbicidal research. By modifying the core structure, it may be possible to develop new herbicides with high efficacy and selectivity.

Table 2: Research Findings on Herbicidal Activity of Related Compounds

| Compound Class | Target/Mechanism of Action | Research Findings |

|---|---|---|

| 2-Cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates | Inhibitors of Photosystem II (PSII) electron transport. nih.gov | Exhibited good herbicidal activities; some were effective at doses as low as 75 g/ha. nih.gov |

| Aryloxyphenoxypropionates (APPs) | Target acetyl-CoA carboxylase (ACCase) in monocot chloroplasts. researchgate.net | Many derivatives show good herbicidal activities against various grass species. researchgate.net |

| Amino Acid-Derived 3-Acyltetramic Acids | Inhibition of photosystem II. nih.gov | The herbicidal effect was demonstrated, with activity depending on the nature of the acyl group and the amino acid residue. nih.gov |

| N-Acylamino Amides | General crop protection. scielo.br | Synthesized from amino acids and fatty acids, showing potential as eco-friendly agrochemicals. scielo.brresearchgate.net |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(methylamino)propanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Common synthetic approaches include esterification of 2-(methylamino)propanoic acid with methanol under acid catalysis or transesterification of pre-formed esters. Reaction optimization should focus on temperature control (e.g., reflux at 60–80°C) and catalyst selection (e.g., H₂SO₄ vs. p-toluenesulfonic acid) to minimize side reactions like hydrolysis or racemization. Purity is typically assessed via HPLC using reference standards (e.g., EP impurity profiles ). Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification.

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Assign peaks using ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆), referencing databases like NIST Chemistry WebBook for comparative analysis .

- HPLC-MS : Confirm molecular weight and purity using reverse-phase C18 columns with mobile phases optimized for polar esters.

- Melting Point and Solubility : Determine empirically, noting discrepancies from literature due to polymorphic forms .

Q. What are the established protocols for assessing the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC for impurities (e.g., hydrolyzed products like 2-(methylamino)propanoic acid) . For long-term stability, use argon-purged vials and desiccants at -20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, solvent composition) or impurity profiles. Perform side-by-side experiments using standardized protocols (e.g., fixed enzyme concentrations in inhibition assays) and characterize batch-specific impurities via LC-MS . Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics vs. fluorometric activity assays) .

Q. What strategies are effective for optimizing enantioselective synthesis of this compound?

- Methodological Answer : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) to enhance enantiomeric excess (ee). Monitor ee via chiral HPLC with cellulose-based columns and compare retention times to commercially available enantiopure standards . Reaction parameters (solvent polarity, temperature) should be systematically varied to maximize stereochemical control .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer : Use QSPR (Quantitative Structure-Property Relationship) models to predict solubility, logP, and metabolic stability. Molecular docking (e.g., AutoDock Vina) can identify binding modes to target proteins (e.g., enzymes or receptors). Validate predictions with in vitro ADME assays (e.g., microsomal stability tests) .

Q. What analytical approaches mitigate challenges in detecting trace impurities during quality control?

- Methodological Answer : Implement hyphenated techniques like LC-TOF/MS for high-resolution impurity profiling. Use EP-grade reference materials (e.g., Imp. A–N ) to calibrate detection limits. For genotoxic impurities, employ derivatization protocols (e.g., with dansyl chloride) to enhance sensitivity .

Data Contradiction and Reproducibility

Q. Why do spectral data (e.g., NMR) for this compound vary between publications, and how can this be addressed?

- Methodological Answer : Variations arise from solvent effects, concentration, or instrument calibration. Researchers should:

- Report solvent, temperature, and field strength (e.g., 400 MHz vs. 600 MHz) in all publications.

- Cross-reference with NIST databases and share raw spectral data in supplementary materials.

- Replicate experiments using independently synthesized batches to rule out structural misassignment .

Q. How should conflicting results in toxicity studies be interpreted and resolved?

- Methodological Answer : Assess study design variables such as:

- Dose ranges : Ensure linearity in dose-response curves.

- Cell lines/animal models : Compare results across models (e.g., HepG2 vs. primary hepatocytes).

- Impurity profiles : Trace contaminants (e.g., alkylating agents) may confound toxicity data . Conduct thorough batch analysis and use toxicity thresholds from regulatory guidelines (e.g., ICH S7A).

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.